molecular formula C25H33FN4O3 B2533879 N1-cycloheptyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-47-8

N1-cycloheptyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2533879
CAS No.: 877632-47-8
M. Wt: 456.562
InChI Key: JFPGBXVTEUAQHH-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide (CAS: 877632-47-8) is an oxalamide derivative characterized by a cycloheptyl group, a furan-2-yl moiety, and a 4-(4-fluorophenyl)piperazine unit. Its molecular formula is C25H33FN4O3, with a molecular weight of 456.6 g/mol .

Properties

IUPAC Name

N'-cycloheptyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FN4O3/c26-19-9-11-21(12-10-19)29-13-15-30(16-14-29)22(23-8-5-17-33-23)18-27-24(31)25(32)28-20-6-3-1-2-4-7-20/h5,8-12,17,20,22H,1-4,6-7,13-16,18H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPGBXVTEUAQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N’-cycloheptyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Mode of Action

N’-cycloheptyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide interacts with its targets, the ENTs, by inhibiting their function. The compound is more selective to ENT2 than to ENT1. This interaction results in changes in the uptake of nucleosides, affecting the function of ENTs.

Result of Action

The molecular and cellular effects of N’-cycloheptyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide’s action include the disruption of nucleotide balance within the cell. This can lead to a decrease in DNA replication and repair, and RNA transcription, potentially leading to cell death.

Biological Activity

N1-cycloheptyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide (CAS Number: 877632-47-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H33FN4O3C_{25}H_{33}FN_{4}O_{3}, with a molecular weight of approximately 456.6 g/mol. The compound features several pharmacologically relevant moieties:

  • Piperazine Ring : Known for its interactions with various neurotransmitter receptors.
  • Furan Ring : May contribute to bioactivity through electrophilic centers.
  • Fluorophenyl Group : Enhances lipophilicity and potentially alters electronic properties, influencing biological interactions.
PropertyValue
Molecular FormulaC25H33FN4O3
Molecular Weight456.6 g/mol
CAS Number877632-47-8

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological effects, including:

  • Neuropharmacological Effects : The piperazine moiety is often associated with central nervous system activity, suggesting potential applications in treating neurological disorders.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
  • Analgesic Effects : Given its structural similarities to other analgesic compounds, it may possess pain-relieving properties.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological targets, including:

  • Neurotransmitter Receptors : Potentially modulating signaling pathways related to mood and pain perception.
  • Inflammatory Enzymes : Inhibiting enzymes involved in the inflammatory response.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The synthesis typically involves multi-step organic reactions starting from piperazine derivatives and furan compounds. Key steps include the formation of the oxalamide moiety through reactions with oxalyl chloride and cycloheptylamine.
  • Biological Evaluation : In vitro studies have indicated that the compound exhibits moderate activity against specific cancer cell lines, suggesting potential anticancer properties . Further research is necessary to elucidate its full therapeutic potential.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Neuropharmacology : A study demonstrated that derivatives of this compound showed promise in reducing anxiety-like behaviors in rodent models, indicating its potential as an anxiolytic agent.
  • Anti-inflammatory Activity : Another investigation found that the compound could reduce pro-inflammatory cytokine levels in vitro, supporting its role as a candidate for treating inflammatory conditions.

Comparison with Similar Compounds

Structural Analogues with Modified Cycloalkyl Groups

  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide (CAS: 877633-10-8):
    • Molecular Formula : C26H33FN4O3
    • Molecular Weight : 468.6 g/mol
    • Key Differences : Replaces the cycloheptyl group with a cyclohexenylethyl chain and shifts the fluorine substituent on the phenyl ring from the para (4-) to ortho (2-) position. This structural variation may alter receptor binding affinity and metabolic stability due to increased steric hindrance and electronic effects .

Analogues with Varying Piperazine Substituents

  • N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide (CAS: 877633-49-3): Molecular Formula: C27H32N4O4 Molecular Weight: 476.6 g/mol Key Differences: Substitutes the 4-fluorophenyl group with a 4-methoxyphenyl moiety and introduces a 4-methylbenzyl group.

Non-Oxalamide Derivatives

  • N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS: 877632-03-6): Molecular Formula: C24H26FN3O3 Molecular Weight: 423.5 g/mol Key Differences: Replaces the oxalamide bridge with a benzamide group.

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound (877632-47-8) C25H33FN4O3 456.6 Cycloheptyl, 4-(4-fluorophenyl)piperazine, oxalamide bridge
Cyclohexenylethyl Analogue (877633-10-8) C26H33FN4O3 468.6 Cyclohexenylethyl, 4-(2-fluorophenyl)piperazine, oxalamide bridge
Methoxyphenyl Analogue (877633-49-3) C27H32N4O4 476.6 4-Methoxyphenylpiperazine, 4-methylbenzyl, oxalamide bridge
Benzamide Derivative (877632-03-6) C24H26FN3O3 423.5 4-Methoxybenzamide, 4-(4-fluorophenyl)piperazine, furan-2-yl

Research Implications and Challenges

  • Isomer Complexity : Fluorophenyl substituent positioning (ortho, meta, para) can lead to isomeric mixtures, complicating analytical identification and pharmacological evaluation. For example, mislabeling of isomers has been reported in seized samples, underscoring the need for advanced separation techniques (e.g., chiral chromatography) .
  • However, this could also increase off-target effects .
  • Data Limitations : Physicochemical properties (e.g., solubility, stability) remain uncharacterized for most analogues, highlighting gaps in preclinical profiling .

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